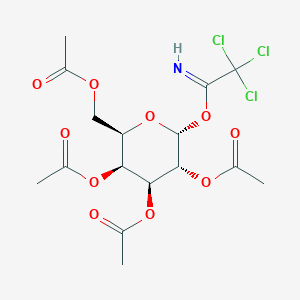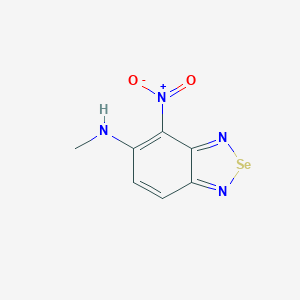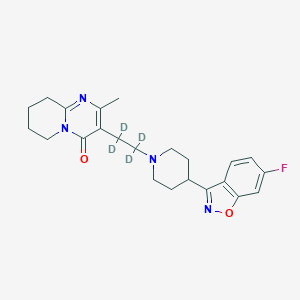
1,4-Dichlorobutane-2S-3S-diol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1,4-Dichlorobutane-2S-3S-diol (DCB-diol) is a synthetic organic compound belonging to the class of compounds known as polychlorinated diols. It is composed of two carbon atoms, four chlorine atoms, and two hydroxyl (OH) groups. DCB-diol is a colorless, odorless, and slightly soluble liquid at room temperature. It is commonly used in a variety of industrial and scientific applications, such as in the synthesis of polymers, in the manufacture of pharmaceuticals, and as a reagent in laboratory experiments.
Scientific Research Applications
Electrochemical Behavior and Product Formation
The electrochemical reduction of 1,4-dihalobutanes, including 1,4-dichlorobutane, has been investigated, revealing a diverse array of products such as cyclobutane, n-butane, and various butenes, depending on the electrolysis conditions. These findings highlight the potential use of 1,4-dichlorobutane in synthesizing a wide range of organic compounds through electrochemical methods (Pritts & Peters, 1995).
Halogen Migration and Isomerization
Research on dichloroalkanes with aluminum chloride demonstrates that 1,4-dichlorobutane can undergo isomerization to form 1,2- and 1,3-dichlorobutane. This halogen migration is crucial for understanding the reactivity and potential applications of dichlorobutanes in organic synthesis (Billups, Kurtz, & Farmer, 1970).
Radiolysis Products
The study of the radiolysis of 1,4-dichlorobutane in an oxygen-free atmosphere provides insight into the stable products formed, including various chlorinated compounds. This research can inform applications in radiation chemistry and the stability of chlorinated hydrocarbons under gamma irradiation (Szymański, Mietańska, & Kowal, 1986).
Ion-transfer Voltammetry
Ion-transfer voltammetry studies using 1,4-dichlorobutane as an organic solvent phase for ion-transfer at the organic|water interface showcase its utility in electroanalytical chemistry for investigating the transfer of various ions. This research expands the understanding of 1,4-dichlorobutane's physical chemistry properties and its applications in analytical techniques (Katano, Tatsumi, & Senda, 2004).
Hazard Assessment
A hazard assessment of 1,4-dichlorobutane, including genotoxicity tests and a 28-day repeated-dose toxicity test, provides crucial data for its safe handling and potential risks. This information is vital for regulatory purposes and safety assessments in its use as raw materials for drugs, pesticides, and other chemicals (Igarashi et al., 2020).
Properties
IUPAC Name |
(2S,3S)-1,4-dichlorobutane-2,3-diol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H8Cl2O2/c5-1-3(7)4(8)2-6/h3-4,7-8H,1-2H2/t3-,4-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SAUBRJOIKMVSRU-QWWZWVQMSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(CCl)O)O)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([C@H]([C@@H](CCl)O)O)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H8Cl2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20426728 |
Source


|
| Record name | 1,4-Dichlorobutane-2S-3S-diol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20426728 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
159.01 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
139165-54-1 |
Source


|
| Record name | 1,4-Dichlorobutane-2S-3S-diol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20426728 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[1,3]Dioxolo[4,5-d]isoxazol-5-one, 3-acetyl-3a,6a-dihydro-(9CI)](/img/structure/B17308.png)


![6,7-Dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile](/img/structure/B17320.png)



![6-Fluoro-1,2,3a,4-tetrahydrofuro[2,3-b]indol-8b-ol](/img/structure/B17334.png)

![3-Methyl-2-hydroxy-3H-imidazo[4,5-F]quinoline](/img/structure/B17338.png)


